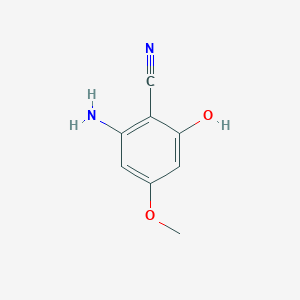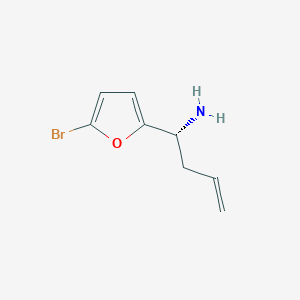
(R)-1-(5-Bromofuran-2-yl)but-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Bromofuran-2-yl)but-3-en-1-amine is an organic compound that features a brominated furan ring attached to a butenyl amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromofuran-2-yl)but-3-en-1-amine typically involves the bromination of furan followed by the introduction of the butenyl amine chain. One common method includes:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to yield 5-bromofuran.
Formation of Butenyl Amine Chain: The 5-bromofuran is then subjected to a series of reactions to introduce the butenyl amine chain, often involving the use of Grignard reagents and subsequent amination.
Industrial Production Methods
Industrial production methods for ®-1-(5-Bromofuran-2-yl)but-3-en-1-amine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(5-Bromofuran-2-yl)but-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the butenyl chain.
Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents into the furan ring.
Aplicaciones Científicas De Investigación
®-1-(5-Bromofuran-2-yl)but-3-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which ®-1-(5-Bromofuran-2-yl)but-3-en-1-amine exerts its effects involves interactions with specific molecular targets. The brominated furan ring and the butenyl amine chain can interact with enzymes, receptors, or other biomolecules, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(5-Chlorofuran-2-yl)but-3-en-1-amine: Similar structure but with a chlorine atom instead of bromine.
®-1-(5-Iodofuran-2-yl)but-3-en-1-amine: Similar structure but with an iodine atom instead of bromine.
®-1-(5-Methylfuran-2-yl)but-3-en-1-amine: Similar structure but with a methyl group instead of bromine.
Uniqueness
®-1-(5-Bromofuran-2-yl)but-3-en-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
(1R)-1-(5-bromofuran-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C8H10BrNO/c1-2-3-6(10)7-4-5-8(9)11-7/h2,4-6H,1,3,10H2/t6-/m1/s1 |
Clave InChI |
YELPBGTXCDARBW-ZCFIWIBFSA-N |
SMILES isomérico |
C=CC[C@H](C1=CC=C(O1)Br)N |
SMILES canónico |
C=CCC(C1=CC=C(O1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


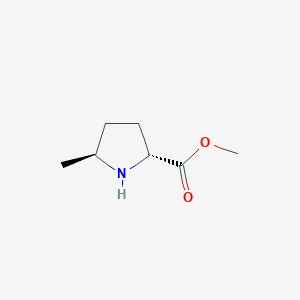
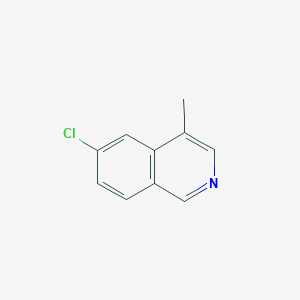
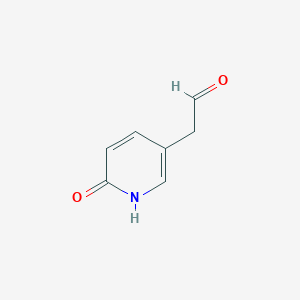
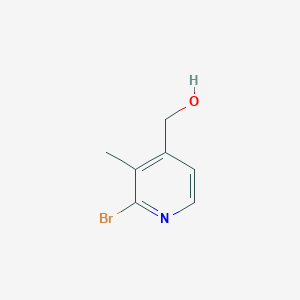
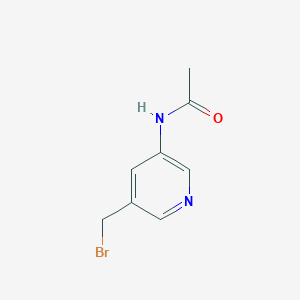
![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)
![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
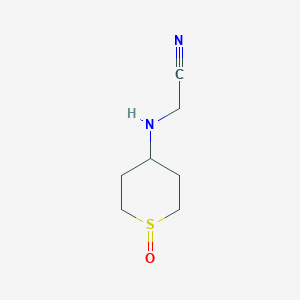
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
